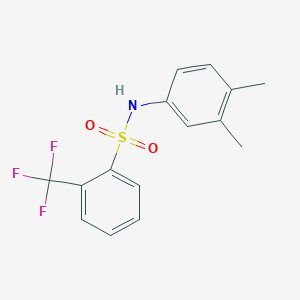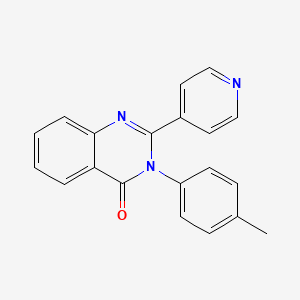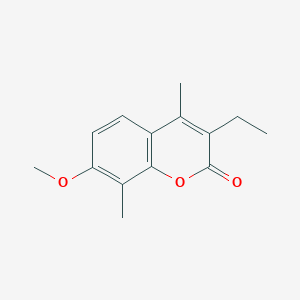![molecular formula C20H13ClN2O2S B5578838 5H-indeno[1,2-b]pyridin-5-one O-[2-chloro-5-(methylthio)benzoyl]oxime](/img/structure/B5578838.png)
5H-indeno[1,2-b]pyridin-5-one O-[2-chloro-5-(methylthio)benzoyl]oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of similar compounds involves complex chemical processes like ring opening followed by ring closure reactions, oxidative coupling, and multicomponent condensation reactions. For instance, Halim and Ibrahim (2022) describe the synthesis of a novel compound through ring opening and closure reactions, using the Becke3–Lee–Yang–Parr (B3LYP) and Coulomb Attenuating Method (CAM-B3LYP) at the DFT level of theory for chemical calculations (Halim & Ibrahim, 2022).
Molecular Structure Analysis
The molecular structure of these compounds is often complex and can be analyzed using techniques like X-ray crystallography, NMR, and DFT studies. For example, the work by Pandian et al. (2014) involved detailed crystal structure analysis of pyridine derivatives, revealing their conformational aspects (Pandian et al., 2014).
Chemical Reactions and Properties
Chemical reactions and properties of such compounds often involve redox processes, C-H bond formation, and interactions with various reagents. Neely and Rovis (2013) discuss the coupling of α,β-unsaturated O-pivaloyl oximes with alkenes, showcasing the reactions' regioselectivity and yield (Neely & Rovis, 2013).
Physical Properties Analysis
The physical properties such as melting points, solubility, and stability can be inferred from thermodynamic parameters and spectroscopic data. Halim and Ibrahim (2022) provided insights into the thermodynamic properties of synthesized compounds at different temperatures (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, including reactivity, bond interactions, and electronic properties, can be analyzed through methods like NBO analysis and hyperpolarizability studies. For instance, the study by Halim and Ibrahim (2022) investigated hyper conjugative interactions and electronic properties of the compound they synthesized (Halim & Ibrahim, 2022).
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- A study focused on the synthesis and characterization of Cu(II) and Pd(II) complexes involving aza-oxa-thia macrocycles demonstrates the potential for creating complex metal-ligand structures that could be applicable in materials science and catalysis (Vetrichelvan, Lai, & Mok, 2004).
- Another research presented the synthesis, structure, and solution chemistry of quaternary oxovanadium(V) complexes incorporating hydrazone ligands, which are relevant in the study of metal-organic frameworks and catalytic processes (Mondal, Drew, & Ghosh, 2009).
Catalytic Applications
- The Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters, showcasing the use of carboxylic acids as traceless activators for synthesizing substituted pyridines, indicates a method for creating complex organic compounds that could have implications in pharmaceutical synthesis and material science (Neely & Rovis, 2014).
Biological Activities
- A study on the synthesis and crystal structures of 2-methyl-4-aryl-5-oxo-5H-indeno[1,2-b]pyridine carboxylate derivatives explores the potential of these compounds in medicinal chemistry, particularly in the development of new therapeutic agents (Pandian et al., 2014).
Photoluminescence and Photoinitiation
- Research on conjugated phenothiazine oxime esters as free radical photoinitiators, designed for visible laser diodes, opens avenues for applications in polymer chemistry, specifically in photopolymerization processes under visible light irradiation. This work highlights the role of chemical design in enhancing the efficiency of photoinitiators for industrial applications (Ma et al., 2017).
Propriétés
IUPAC Name |
[(Z)-indeno[1,2-b]pyridin-5-ylideneamino] 2-chloro-5-methylsulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2S/c1-26-12-8-9-17(21)16(11-12)20(24)25-23-19-14-6-3-2-5-13(14)18-15(19)7-4-10-22-18/h2-11H,1H3/b23-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OACUBIDXWSDFTH-NMWGTECJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)ON=C2C3=C(C4=CC=CC=C42)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)O/N=C/2\C3=C(C4=CC=CC=C42)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-chloro-5-(methylsulfanyl)phenyl]{[(5Z)-5H-indeno[1,2-b]pyridin-5-ylideneamino]oxy}methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyclopropyl-N-[2-(2-fluorophenyl)ethyl]-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5578755.png)


![N-benzyl-2-[2-(2-methoxyethyl)-3-oxo-2,9-diazaspiro[5.5]undec-9-yl]acetamide](/img/structure/B5578784.png)
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B5578787.png)

![8-[(5-isopropyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578806.png)


![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5578836.png)

![7,8,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5578849.png)
![2-{[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]methyl}benzonitrile](/img/structure/B5578856.png)
![4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5578860.png)